Tricyclo[2.2.1.02,6]heptan-1-ylmethanol
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Overview
Description
Tricyclo[2.2.1.02,6]heptan-1-ylmethanol is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanol typically involves the reduction of Tricyclo[2.2.1.02,6]heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form Tricyclo[2.2.1.02,6]heptanone.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation, amines for amination.
Major Products:
Oxidation: Tricyclo[2.2.1.02,6]heptanone.
Reduction: Various tricyclic alcohol derivatives.
Substitution: Tricyclo[2.2.1.02,6]heptan-1-yl halides, Tricyclo[2.2.1.02,6]heptan-1-yl amines.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptan-1-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Tricyclo[2.2.1.02,6]heptanone
- Tricyclo[2.2.1.02,6]heptane
- Tricyclo[2.2.1.02,6]heptan-1-yl acetate
Comparison: Tricyclo[2.2.1.02,6]heptan-1-ylmethanol is unique due to its hydroxyl functional group, which imparts different reactivity and properties compared to its analogs. For instance, Tricyclo[2.2.1.02,6]heptanone lacks the hydroxyl group, making it less reactive in certain types of chemical reactions. Similarly, Tricyclo[2.2.1.02,6]heptane, being a hydrocarbon, does not participate in the same range of reactions as this compound .
Properties
IUPAC Name |
1-tricyclo[2.2.1.02,6]heptanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-4-8-3-5-1-6(8)7(8)2-5/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXKANNLNETSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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